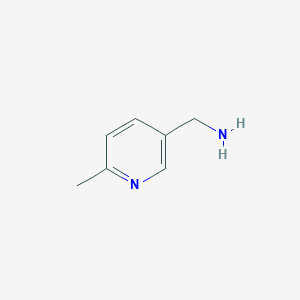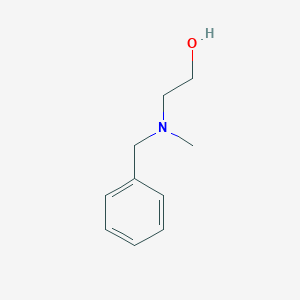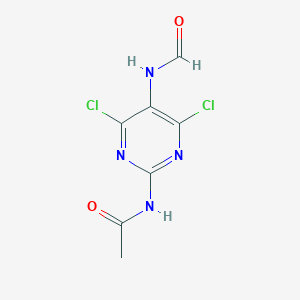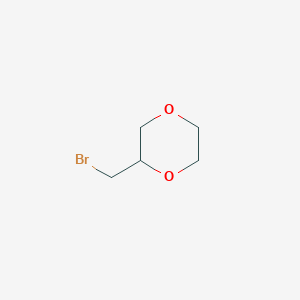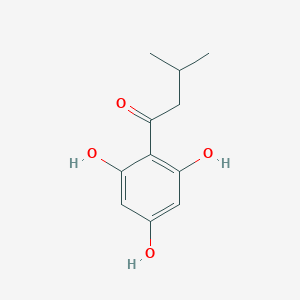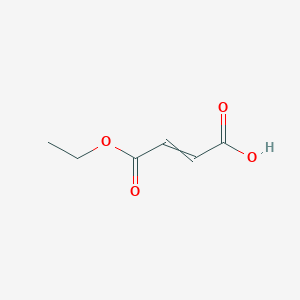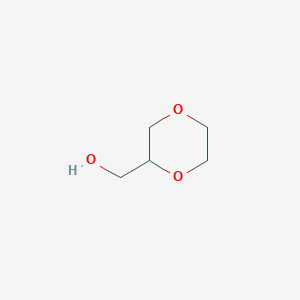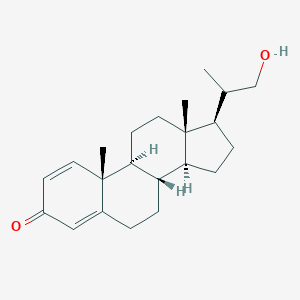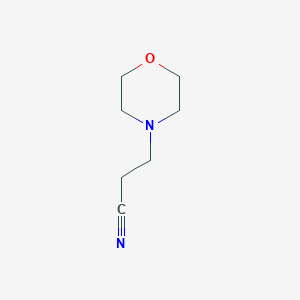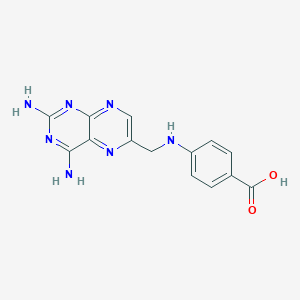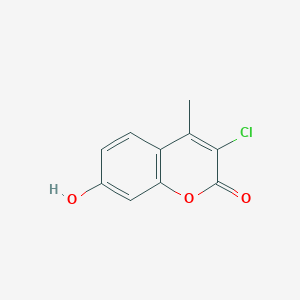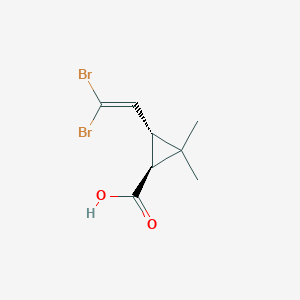
(1S-trans)-Decamethrinic Acid
概要
説明
(1S-trans)-Decamethrinic Acid is a synthetic pyrethroid compound known for its insecticidal properties. It is a stereoisomer of decamethrinic acid, which is a key intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are widely used due to their high efficacy against insects and relatively low toxicity to mammals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S-trans)-Decamethrinic Acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable dichlorovinyl compound with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: (1S-trans)-Decamethrinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can modify its chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorovinyl ketones, while reduction can produce cyclopropane alcohols.
科学的研究の応用
(1S-trans)-Decamethrinic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: Studies on its effects on insect physiology and behavior are common.
Medicine: Research on its potential use in developing new insecticidal formulations with lower toxicity to humans.
Industry: It is used in the production of insecticides for agricultural and public health purposes.
作用機序
The mechanism of action of (1S-trans)-Decamethrinic Acid involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prolongs their activation, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This selective action on insect sodium channels makes it highly effective as an insecticide while being relatively safe for mammals.
類似化合物との比較
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high efficacy and longer residual activity.
Cyfluthrin: Similar in structure but contains a fluorine atom, enhancing its insecticidal activity.
Uniqueness: (1S-trans)-Decamethrinic Acid is unique due to its specific stereochemistry, which contributes to its high insecticidal potency and selectivity. Its ability to disrupt sodium channels in insects while having low toxicity to mammals makes it a valuable compound in the field of pest control.
特性
IUPAC Name |
(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UJURSFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
